4-Chloro-1-((3-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Chloro-1-((3-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a carboxylic acid group and a chlorophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-((3-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenoxy methyl group and the carboxylic acid group. The reaction conditions often include the use of strong bases and acids, as well as specific solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as crystallization, filtration, and purification to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-((3-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorophenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-Chloro-1-((3-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-((3-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-1-((3-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid include other pyrazole derivatives with different substituents. Examples include:
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C11H8Cl2N2O3 |
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Molecular Weight |
287.10 g/mol |
IUPAC Name |
4-chloro-1-[(3-chlorophenoxy)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H8Cl2N2O3/c12-7-2-1-3-8(4-7)18-6-15-5-9(13)10(14-15)11(16)17/h1-5H,6H2,(H,16,17) |
InChI Key |
AFBHINBHYXCTFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCN2C=C(C(=N2)C(=O)O)Cl |
Origin of Product |
United States |
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